3-(1H-tetrazol-1-yl)phenyl (3-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety. The tetrazole ring is known for its stability and versatility in various chemical reactions, making it a valuable component in pharmaceuticals and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenoxyacetate Moiety: The phenoxyacetate group can be introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrazole ring can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHYLPHENOXY)ACETATE: Similar structure but with a different position of the methyl group on the phenoxy ring.
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-CHLOROPHENOXY)ACETATE: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The unique combination of the tetrazole ring and the phenoxyacetate moiety in 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE provides it with distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C16H14N4O3 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C16H14N4O3/c1-12-4-2-6-14(8-12)22-10-16(21)23-15-7-3-5-13(9-15)20-11-17-18-19-20/h2-9,11H,10H2,1H3 |
InChI Key |
ADCCYKNQGFZPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.